(1,2-13C2)Butanedioic acid

Catalog No.
S1939513
CAS No.
94641-55-1
M.F
C4H6O4
M. Wt
120.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2-13C2)Butanedioic acid

CAS Number

94641-55-1

Product Name

(1,2-13C2)Butanedioic acid

IUPAC Name

(1,2-13C2)butanedioic acid

Molecular Formula

C4H6O4

Molecular Weight

120.07 g/mol

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,3+1

InChI Key

KDYFGRWQOYBRFD-ZKDXJZICSA-N

SMILES

C(CC(=O)O)C(=O)O

Canonical SMILES

C(CC(=O)O)C(=O)O

Isomeric SMILES

C([13CH2][13C](=O)O)C(=O)O

(1,2-^13C_2)Butanedioic acid, also known as (2S)-2-amino(1,2-^13C_2)butanedioic acid, is a stable isotope-labeled form of aspartic acid. Its molecular formula is C₄H₇N₁O₄, with a molecular weight of approximately 135.09 g/mol. This compound features a chiral center at the second carbon atom, which is crucial for its biological activity and interactions in metabolic pathways. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in various biochemical studies, making it a valuable tool in research involving amino acid metabolism and neurotransmitter synthesis.

  • Transamination Reactions: These involve the transfer of an amino group to a keto acid, forming new amino acids and playing a crucial role in amino acid metabolism.
  • Condensation Reactions: These reactions can lead to the formation of larger biomolecules by joining smaller units together, essential for synthesizing neurotransmitters and other biological compounds.

This compound exhibits significant biological activity due to its role as an amino acid. It is involved in:

  • Neurotransmission: It serves as a precursor for neurotransmitters, influencing neurological functions.
  • Metabolic Disorders: Variations in its concentration can affect metabolic pathways and are linked to various disorders.

Several methods exist for synthesizing (1,2-^13C_2)Butanedioic acid:

  • From Potassium Cyanide-^13C and 1,2-Dichloroethane: This method involves multiple steps and specific reaction conditions to yield the desired compound.
  • Using Stable Isotope Labeling Techniques: These techniques allow for the incorporation of carbon-13 isotopes into the synthesis process, enhancing the compound's utility in research applications .

The applications of (1,2-^13C_2)Butanedioic acid are diverse:

  • Biochemical Research: Its stable isotope nature makes it valuable for non-invasive imaging techniques such as magnetic resonance spectroscopy.
  • Metabolic Studies: It is used in studies that track metabolic pathways and understand amino acid dynamics within biological systems.

Interaction studies involving (1,2-^13C_2)Butanedioic acid focus on its binding affinity with various receptors and enzymes. Key findings include:

  • Receptor Binding: The compound shows specific interactions with neurotransmitter receptors, influencing signal transduction pathways.
  • Enzyme Interactions: It participates in enzymatic reactions that are critical for amino acid metabolism and neurotransmitter synthesis.

These interactions highlight its significance in both physiological processes and therapeutic contexts.

Similar compounds to (1,2-^13C_2)Butanedioic acid include:

Compound NameMolecular FormulaUnique Features
Aspartic AcidC₄H₇N₁O₄Naturally occurring amino acid without isotopes
3-Aminopropanoic AcidC₃H₇N₁O₂Shorter chain length; less complex structure
4-Aminobutanoic AcidC₄H₉N₁O₂Similar length but different functional groups
L-AspartateC₄H₇N₁O₄Enantiomer of aspartic acid; biologically active

The uniqueness of (1,2-^13C_2)Butanedioic acid lies primarily in its stable isotope labeling. This feature allows for precise tracking in biological systems and metabolic studies, distinguishing it from other compounds that do not possess isotopic labeling or have different stereochemistry.

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1,2-~13~C_2_)Butanedioic acid

Dates

Modify: 2023-08-16

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